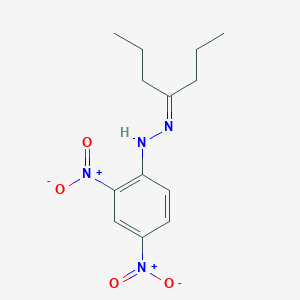
N-(heptan-4-ylideneamino)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(heptan-4-ylideneamino)-2,4-dinitroaniline is an organic compound with the molecular formula C₁₃H₁₈N₄O₄ and a molecular weight of 294.3064 g/mol . It is a derivative of 4-heptanone, where the carbonyl group has been converted into a hydrazone by reaction with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry for the identification and quantification of carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline can be synthesized by the reaction of 4-heptanone with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using sulfuric acid as a catalyst . The general reaction is as follows:
4-Heptanone+2,4-Dinitrophenylhydrazine→4-Heptanone, (2,4-dinitrophenyl)hydrazone+Water
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same reaction as in laboratory synthesis but scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH.
Analyse Des Réactions Chimiques
Types of Reactions
N-(heptan-4-ylideneamino)-2,4-dinitroaniline primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Nucleophilic Addition-Elimination: This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of water. Common reagents include hydrazines and hydroxylamines.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the hydrazone to form corresponding acids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce the hydrazone back to the original carbonyl compound.
Major Products
Nucleophilic Addition-Elimination: The major product is the hydrazone itself.
Oxidation: The major products are carboxylic acids.
Reduction: The major product is the original carbonyl compound, 4-heptanone.
Applications De Recherche Scientifique
N-(heptan-4-ylideneamino)-2,4-dinitroaniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biological Studies: Employed in studies involving enzyme kinetics and metabolic pathways where carbonyl compounds are intermediates.
Industrial Applications: Utilized in the quality control of products where carbonyl impurities need to be monitored.
Mécanisme D'action
The mechanism of action of N-(heptan-4-ylideneamino)-2,4-dinitroaniline involves nucleophilic addition to the carbonyl group of 4-heptanone, followed by the elimination of water to form the hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which stabilize the intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A precursor to many hydrazones, including N-(heptan-4-ylideneamino)-2,4-dinitroaniline.
2-Heptanone, (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from 2-heptanone.
Heptanal, (2,4-dinitrophenyl)hydrazone: Derived from heptanal and used similarly in analytical chemistry.
Uniqueness
This compound is unique due to its specific reactivity with 4-heptanone, making it a valuable tool for the selective detection of this carbonyl compound in complex mixtures.
Propriétés
Numéro CAS |
1655-41-0 |
|---|---|
Formule moléculaire |
C13H18N4O4 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-(heptan-4-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3 |
Clé InChI |
PUGYZTOHWZGYEY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
SMILES canonique |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
Key on ui other cas no. |
1655-41-0 |
Synonymes |
4-Heptanone 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















